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These application notes provide a comprehensive guide for the culture and experimental use of
the EO771 cell line, a valuable model for luminal B breast cancer research. The protocols
detailed below are intended to ensure reproducibility and provide a solid foundation for studies
in cancer biology and drug discovery.

Cell Line Characteristics

The EO771 cell line originated from a spontaneous mammary carcinoma in a C57BL/6 mouse
and is characterized as a luminal B subtype.[1][2] It is an adherent, epithelial-like cell line.[2]
Notably, its molecular profile is estrogen receptor alpha (ERa) negative, estrogen receptor beta
(ERp) positive, progesterone receptor (PR) positive, and ErbB2 (HER?2) positive.[2][3][4][5][6]
[7] This profile makes it a relevant model for studying hormonal therapy responses.[1]

Cell Culture Protocols
General Culture and Maintenance

Proper handling and maintenance of the EO771 cell line are critical for reliable and
reproducible experimental outcomes. The following protocols are recommended for optimal
growth and viability.
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Thawing Cryopreserved Cells:

Rapidly thaw the cryovial in a 37°C water bath until a small amount of ice remains.
Disinfect the vial with 70% ethanol before opening in a sterile cell culture hood.

Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed
complete growth medium.

Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes to pellet the cells.

Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete
growth medium.

Transfer the cell suspension to an appropriate culture flask (e.g., T-25 or T-75).
Incubate at 37°C in a humidified atmosphere with 5% CO2.

Replace the medium after 24 hours to remove any remaining cryoprotectant.

Subculturing:

Remove the culture medium from the flask.

Briefly rinse the cell layer with a sterile PBS solution (without calcium and magnesium) to
remove any residual serum that may inhibit trypsin activity.

Add a sufficient volume of pre-warmed 0.25% Trypsin-EDTA solution to cover the cell
monolayer.

Incubate at 37°C for 5-15 minutes, or until the cells detach. Monitor the cells under a
microscope to avoid over-trypsinization.

Neutralize the trypsin by adding an equal volume of complete growth medium.
Gently pipette the cell suspension up and down to ensure a single-cell suspension.

Perform a cell count to determine cell viability and density.
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e Seed new culture flasks at the recommended seeding density. A subcultivation ratio of 1:3 to
1:8 is recommended.

 Incubate the new flasks at 37°C in a humidified atmosphere with 5% CO2.
Cryopreservation:
» Harvest the cells as described in the subculturing protocol.

o Centrifuge the cell suspension and resuspend the pellet in a freezing medium (e.g., complete
growth medium with 10% DMSO).

 Aliquot the cell suspension into cryovials.
e Place the vials in a controlled-rate freezing container and store them at -80°C overnight.

o For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.

Quantitative Data Summary

Parameter Recommended Value

Growth Medium Dulbecco's Modified Eagle Medium (DMEM)
Supplements 10% Fetal Bovine Serum (FBS)

Incubation Temperature 37°C

CO2 Concentration 5%

Subcultivation Ratio 1:3t0 1:8

Seeding Density 6.0 x 1074 to 8.0 x 1074 viable cells/cm”2

Experimental Protocols
Cell Proliferation Assay (MTT-based)

This protocol measures the metabolic activity of cells as an indicator of cell viability and
proliferation.
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e Cell Seeding: Seed EO771 cells in a 96-well plate at a density of 2 x 10”3 cells per well in
complete growth medium.[6]

o Treatment: After 24 hours, treat the cells with the desired compounds at various
concentrations. Include appropriate vehicle controls.

 Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at
37°C and 5% CO2.

e MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) to each well at a final concentration of 0.5 mg/mL.

 Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of
formazan crystals.

 Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or
a specialized buffer) to dissolve the formazan crystals.

» Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a
microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early
marker of apoptosis.

e Cell Seeding and Treatment: Seed EO771 cells in a 6-well plate and treat with the
compounds of interest as required for your experiment.

o Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use
trypsinization.

e Washing: Wash the cells twice with cold PBS.

e Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10"6
cells/mL.
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» Staining: Add Annexin V-FITC and Propidium lodide (PI) to the cell suspension.
 Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

e Analysis: Analyze the stained cells by flow cytometry within one hour. Unstained cells, single-
stained (Annexin V-FITC only and PI only) cells should be used as controls for setting up
compensation and gates.[S]

Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the invasive potential of cells through a basement membrane matrix.

o Coating Inserts: Thaw Matrigel® on ice and dilute it with a cold coating buffer to a final
concentration of 200 pg/mL. Add 100 pL of the coating solution to the center of the apical
side of the inserts in a 24-well plate and incubate at 37°C for 2-3 hours to allow for gel
formation.[2]

o Cell Preparation: Culture EO771 cells to sub-confluency. Harvest the cells and resuspend
them in a serum-free medium.

o Cell Seeding: Add the cell suspension to the apical chamber of the coated inserts.

o Chemoattractant: In the basal chamber, add a medium containing a chemoattractant, such
as 10% FBS.

e Incubation: Incubate the plate at 37°C and 5% CO2 for a suitable period (e.g., 24-48 hours)
to allow for cell invasion.

» Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the apical side
of the membrane with a cotton swab.

» Fixation and Staining: Fix the invaded cells on the basal side of the membrane with methanol
and stain with a suitable stain, such as crystal violet or Diff-Quik™.[9]

e Quantification: Count the number of invaded cells in multiple fields of view under a
microscope.
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Signaling Pathways and Visualizations

As a luminal B breast cancer cell line, EO771 cells are characterized by the expression of ER[3,
PR, and ErbB2.[3][4][5][6][7] The following diagrams illustrate a key signaling pathway and a
typical experimental workflow.
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Estrogen Receptor Beta Signaling in EO771 Cells.
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Workflow for an EO771 Cell Invasion Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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